molecular formula C6H8O B107567 cis-1-Methoxy-1-penten-3-yne CAS No. 17053-80-4

cis-1-Methoxy-1-penten-3-yne

Cat. No. B107567
CAS RN: 17053-80-4
M. Wt: 96.13 g/mol
InChI Key: VIIKVNNELZKRAU-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-1-Methoxy-1-penten-3-yne, also known as MPY, is an organic compound that has gained attention in the scientific community due to its unique properties and potential applications. MPY is a colorless liquid that is soluble in organic solvents and has a boiling point of 83-84°C.

Mechanism Of Action

The mechanism of action of cis-1-Methoxy-1-penten-3-yne is not well understood. However, it is believed that cis-1-Methoxy-1-penten-3-yne may act as an electrophile in some reactions. cis-1-Methoxy-1-penten-3-yne has been shown to react with nucleophiles such as thiols and amines, suggesting that it may have electrophilic properties.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of cis-1-Methoxy-1-penten-3-yne. However, it has been shown to be toxic to certain types of cells. cis-1-Methoxy-1-penten-3-yne has been shown to induce apoptosis, or programmed cell death, in human leukemia cells. It has also been shown to inhibit the growth of breast cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using cis-1-Methoxy-1-penten-3-yne in lab experiments is its unique properties. cis-1-Methoxy-1-penten-3-yne is a relatively stable compound that is easy to handle and store. It is also soluble in organic solvents, making it easy to use in a variety of reactions.
One limitation of using cis-1-Methoxy-1-penten-3-yne in lab experiments is its toxicity. cis-1-Methoxy-1-penten-3-yne is toxic to certain types of cells, which may limit its use in certain applications. Additionally, cis-1-Methoxy-1-penten-3-yne is a relatively new compound, and there is limited information available on its properties and potential applications.

Future Directions

There are several potential future directions for research on cis-1-Methoxy-1-penten-3-yne. One area of research could involve further studies on the mechanism of action of cis-1-Methoxy-1-penten-3-yne. Understanding how cis-1-Methoxy-1-penten-3-yne interacts with other molecules could lead to the development of new synthetic methods and applications.
Another area of research could involve the use of cis-1-Methoxy-1-penten-3-yne in drug discovery. cis-1-Methoxy-1-penten-3-yne has been shown to be toxic to certain types of cancer cells, suggesting that it may have potential as an anticancer agent. Further studies could explore the potential of cis-1-Methoxy-1-penten-3-yne in the development of new cancer treatments.
Conclusion:
In conclusion, cis-1-Methoxy-1-penten-3-yne is a unique compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on cis-1-Methoxy-1-penten-3-yne could lead to the development of new synthetic methods, applications, and potential anticancer agents.

Synthesis Methods

Cis-1-Methoxy-1-penten-3-yne can be synthesized through a variety of methods. One common method involves the reaction of 1-penten-3-ol with methanesulfonyl chloride to form 1-methanesulfonyloxy-1-penten-3-ol, which is then treated with potassium methoxide to form cis-1-Methoxy-1-penten-3-yne. Another method involves the reaction of 1-penten-3-ol with methanesulfonyl chloride to form 1-methanesulfonyloxy-1-penten-3-ol, which is then treated with sodium methoxide to form cis-1-Methoxy-1-penten-3-yne.

Scientific Research Applications

Cis-1-Methoxy-1-penten-3-yne has been studied for its potential applications in various fields of science. One area of research involves the use of cis-1-Methoxy-1-penten-3-yne as a building block for the synthesis of other organic compounds. cis-1-Methoxy-1-penten-3-yne can be used as a precursor to synthesize other compounds such as 1-methoxy-1-pentene, 1-methoxy-1-pentanone, and 1-methoxy-1-pentanol.
Another area of research involves the use of cis-1-Methoxy-1-penten-3-yne as a ligand in catalysis. cis-1-Methoxy-1-penten-3-yne has been shown to be an effective ligand in the palladium-catalyzed cross-coupling reaction of aryl chlorides with organostannanes. This reaction is important in the synthesis of pharmaceuticals and other organic compounds.

properties

CAS RN

17053-80-4

Product Name

cis-1-Methoxy-1-penten-3-yne

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(Z)-1-methoxypent-1-en-3-yne

InChI

InChI=1S/C6H8O/c1-3-4-5-6-7-2/h5-6H,1-2H3/b6-5-

InChI Key

VIIKVNNELZKRAU-WAYWQWQTSA-N

Isomeric SMILES

CC#C/C=C\OC

SMILES

CC#CC=COC

Canonical SMILES

CC#CC=COC

synonyms

(Z)-1-Methoxy-1-penten-3-yne

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.